tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butyl group provides steric hindrance, enhancing the stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diester.
Introduction of the tert-butyl group: The tert-butyl group is introduced via esterification, using tert-butyl alcohol and an acid catalyst.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the solubility and stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride can undergo nucleophilic substitution reactions, where the diazabicyclo structure acts as a leaving group.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Reactions: Various substituted diazabicyclo derivatives.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Reduction Reactions: Reduced amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of potential therapeutic agents. Its stability and reactivity make it suitable for drug development and medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its applications extend to the development of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions, which can modulate the activity of these targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar bicyclic core, the position of the tert-butyl group and the diazabicyclo structure can vary, leading to differences in reactivity and stability.
- Reactivity: The position of functional groups influences the types of reactions these compounds can undergo. For example, substitution reactions may occur more readily at different positions depending on the compound.
- Applications: Each compound has unique applications based on its structural properties. For instance, some may be more suitable for medicinal chemistry, while others are preferred in industrial applications.
Properties
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIRPQCTFXVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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